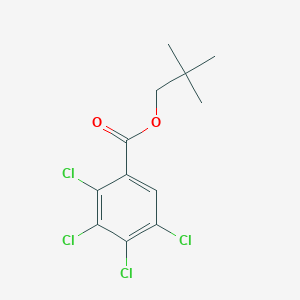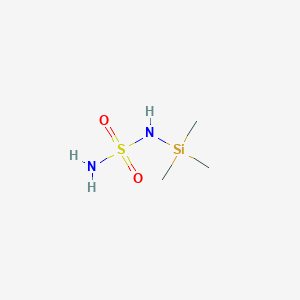![molecular formula C18H14N2O4S B14295845 (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] CAS No. 121239-92-7](/img/structure/B14295845.png)
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to a thiadiazole ring through methanone linkages.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] typically involves the reaction of 4-methoxybenzoyl chloride with 1,2,5-thiadiazole-3,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme activities or as a ligand in the development of new drugs.
Medicine
In medicine, thiadiazole derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] may exhibit similar activities and is being investigated for its therapeutic potential.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the position of the nitrogen atoms and the attached functional groups.
Indole Derivatives: Indole compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone] is unique due to its specific substitution pattern and the presence of methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
121239-92-7 |
|---|---|
分子式 |
C18H14N2O4S |
分子量 |
354.4 g/mol |
IUPAC 名称 |
[4-(4-methoxybenzoyl)-1,2,5-thiadiazol-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H14N2O4S/c1-23-13-7-3-11(4-8-13)17(21)15-16(20-25-19-15)18(22)12-5-9-14(24-2)10-6-12/h3-10H,1-2H3 |
InChI 键 |
OPSSISWXHYLDQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2=NSN=C2C(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



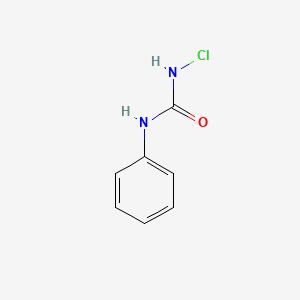

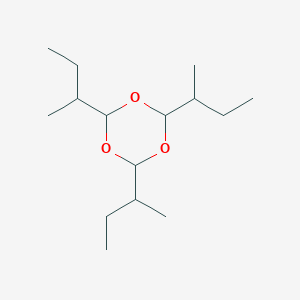
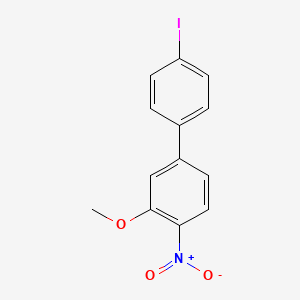
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

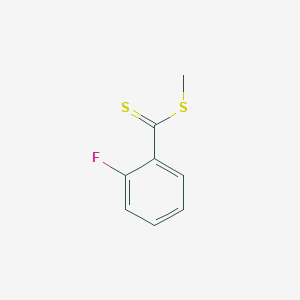
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
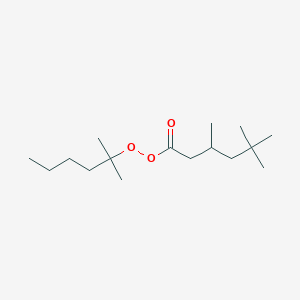
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
